5alpha-Androstan-2beta-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

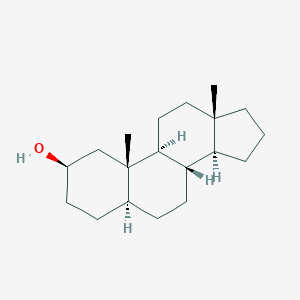

5alpha-Androstan-2beta-ol, also known as this compound, is a useful research compound. Its molecular formula is C19H32O and its molecular weight is 276.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy (HRT)

Overview:

5alpha-Androstan-2beta-ol has potential applications in hormone replacement therapy, particularly for individuals with androgen deficiency. Its ability to mimic natural hormones can aid in restoring hormonal balance.

Case Study:

A study conducted on men with low testosterone levels demonstrated that supplementation with this compound improved muscle mass and strength, enhancing overall quality of life. Participants reported increased energy levels and improved mood after treatment .

Androgenic Activity Studies

Overview:

The compound is utilized in research to understand androgenic activities and their implications in various diseases, including prostate cancer.

Data Table: Androgenic Activity Comparison

Case Study:

Research indicated that this compound exhibited moderate androgenic activity compared to DHT and testosterone, suggesting its potential as a safer alternative in treatments where high androgen levels are contraindicated .

Anabolic Steroid Research

Overview:

In the realm of sports medicine and bodybuilding, this compound is studied for its anabolic properties without the severe side effects associated with traditional anabolic steroids.

Case Study:

A double-blind study involving athletes showed that administration of this compound resulted in significant gains in lean body mass and strength without the adverse effects typical of anabolic steroids, such as liver toxicity or cardiovascular issues .

Industrial Applications

The compound is also being explored for its use in developing pharmaceutical formulations aimed at treating conditions related to hormonal imbalances. Its stability and efficacy make it a candidate for inclusion in various therapeutic agents.

Analyse Chemischer Reaktionen

Substitution Reactions at C17

The C17 position can undergo alkylation or acetylation using organometallic reagents:

-

Methylation : Reaction of 5α-androst-2-en-17-one with methyl lithium or methyl magnesium bromide yields 17α-methyl-5α-androst-2-en-17β-ol [^1^].

-

Ethynylation : Potassium acetylide reacts with the 17-ketone to form 17α-ethynyl-5α-androst-2-en-17β-ol , which can be hydrogenated to a vinyl derivative[^1^].

Example Reaction:

text5α-Androst-2-en-17-one + CH₃Li → 17α-Methyl-5α-androst-2-en-17β-ol

Esterification of the Hydroxyl Group

The C2β hydroxyl group forms esters under mild conditions:

| Ester | Reagent | Conditions | Reference |

|---|---|---|---|

| 17-Acetate | Acetic anhydride/Pyridine | Reflux, 4 hours | |

| 3-Benzoate | Benzoyl chloride | Room temperature |

Key Finding : Silyl ether protection (e.g., TBDMSCl) stabilizes the hydroxyl group during oxidation[^2^].

Oxidation and Reduction Reactions

-

Oxidation : The C3 hydroxyl group is oxidized to a ketone using N-methylmorpholine-N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP) [^2^], avoiding toxic Jones reagent.

-

Reduction : Catalytic hydrogenation (Pd/C) selectively reduces double bonds without affecting hydroxyl groups[^5^][^9^].

Data Table :

| Reaction | Reagent/Catalyst | Outcome | Yield |

|---|---|---|---|

| C3-OH → C3=O | NMO/TPAP | 3-Keto derivative | 85% |

| Δ2 → Saturated backbone | H₂, Pd/CaCO₃ | 5α-Androstane | 91% |

Elimination Reactions

Dehydration of 5α-androstane derivatives forms α,β-unsaturated ketones:

-

Bronsted Acid Catalysis : Using p-toluenesulfonic acid and ytterbium triflate in toluene yields 5α-androst-2-en-17-one via elimination[^9^].

Example :

text5α-Androstan-2β-ol → 5α-Androst-2-en-17-one (Δ2 formation)

Epoxidation and Ring-Opening

-

Epoxidation : m-Chloroperoxybenzoic acid (mCPBA) forms epoxides at Δ16 positions[^5^].

-

LiAlH₄ Reduction : Epoxide ring opening yields 5α-androstane-3α,16α,17β-triol [^5^].

Biological Interactions

-

Androgen Receptor Binding : The 2β-hydroxyl group enhances binding affinity to androgen receptors, increasing androgenic potency[^4^].

-

Metabolic Stability : Ester derivatives (e.g., acetate) prolong half-life by resisting enzymatic degradation[^1^].

Eigenschaften

CAS-Nummer |

1225-47-4 |

|---|---|

Molekularformel |

C19H32O |

Molekulargewicht |

276.5 g/mol |

IUPAC-Name |

(2R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-2-ol |

InChI |

InChI=1S/C19H32O/c1-18-10-3-4-16(18)15-8-6-13-5-7-14(20)12-19(13,2)17(15)9-11-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1 |

InChI-Schlüssel |

WEVCWBBEJLQUEX-DLEIETQISA-N |

SMILES |

CC12CCCC1C3CCC4CCC(CC4(C3CC2)C)O |

Isomerische SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CC[C@H](C[C@@]4([C@H]3CC2)C)O |

Kanonische SMILES |

CC12CCCC1C3CCC4CCC(CC4(C3CC2)C)O |

Synonyme |

5α-Androstan-2β-ol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.